![molecular formula C17H14ClN5 B2876820 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 849911-11-1](/img/structure/B2876820.png)
3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, also known as CPDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Anticancer Therapy
This compound has been investigated for its role as an epidermal growth factor receptor (EGFR) inhibitor . EGFR is pivotal in cell cycle regulation, making it a target for anticancer drugs. In a study, derivatives of this compound demonstrated significant anticancer activity against various human cancer cell lines, including prostate, lung, and liver cancers . Notably, some derivatives showed higher potency than the established anticancer drug etoposide, with one compound exhibiting potent cytotoxicity and selectivity against cancer cells without affecting normal cells .
OLED Material Development
Derivatives of this compound are used in the synthesis of semiconducting organometallic complexes for organic light-emitting diodes (OLEDs) . These derivatives can act as blue phosphorescent emitters by increasing the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), resulting in a blue shift in photoluminescent emission . This application is crucial for the development of high-efficiency blue-light-emitting materials for OLED devices.
Coordination Chemistry
The compound’s derivatives have been utilized to form complexes with metals, which are then analyzed using single-crystal X-ray diffraction . These complexes can have various geometries and coordination numbers, contributing to the field of coordination chemistry and the design of new materials with specific properties.
Enzyme Inhibition Studies
The compound’s ability to inhibit the EGFR enzyme, particularly the wild-type form, has been demonstrated . This inhibition is significant for understanding the enzyme’s role in cancer progression and for developing targeted therapies.
Cell Cycle Analysis
Studies have shown that derivatives of this compound can induce cell cycle arrest at the G1/G0 and G2 phases in cancer cell lines . This application is important for cancer research, particularly in understanding how compounds can be used to halt the proliferation of cancer cells.
Apoptosis Induction
Further research into the compound’s derivatives has revealed their potential to induce apoptosis in cancer cell lines . Apoptosis, or programmed cell death, is a key mechanism that can be exploited in anticancer therapy.
Pathway Analysis
The impact of the compound’s derivatives on the EGFR pathway has been evaluated using western blot analysis . This type of study is essential for elucidating the molecular mechanisms by which potential anticancer compounds exert their effects.
Selectivity Profiling
The selectivity of the compound’s derivatives against cancer cell lines over normal cell lines has been assessed . This is crucial for the development of anticancer agents that minimize harm to normal, healthy cells.
特性
IUPAC Name |
3-(4-chlorophenyl)-7-imidazol-1-yl-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c1-11-9-15(22-8-7-19-10-22)23-17(20-11)16(12(2)21-23)13-3-5-14(18)6-4-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRXLGISXFTLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3C=CN=C3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2876738.png)
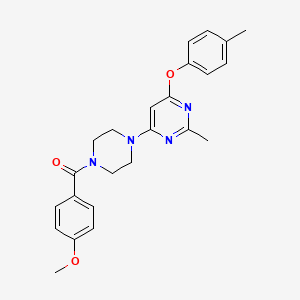

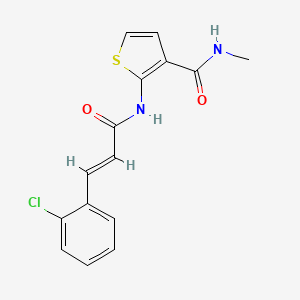
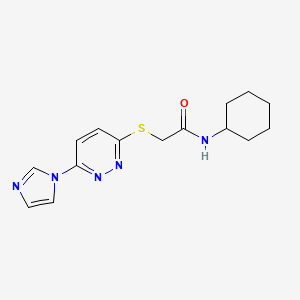
![N-(2,5-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2876747.png)
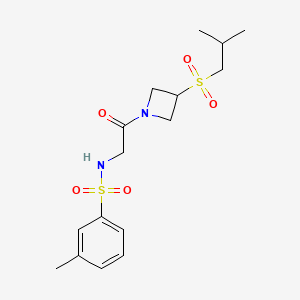
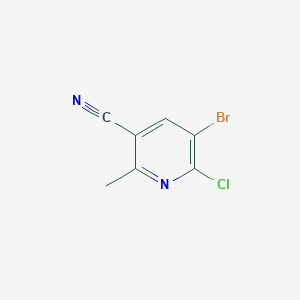
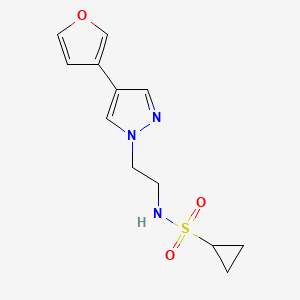
![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]but-2-ynamide](/img/structure/B2876753.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)
![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2876756.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)